Vemurafenib (N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide) is a small-molecule kinase inhibitor, specifically targeting the BRAF protein. [] It acts as a potent and selective inhibitor of the BRAF V600E mutation, commonly found in various cancers. [] Vemurafenib has been investigated extensively for its anti-cancer properties and has garnered significant attention in scientific research.
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide falls under the category of sulfonamides, which are known for their diverse biological activities. The presence of the difluoro substituents enhances its chemical reactivity and biological interactions.
The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-formylphenylamine with propane-1-sulfonyl chloride. This reaction is generally conducted under basic conditions to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide features several key components:
The compound's structure can be represented as follows:
The presence of fluorine atoms significantly alters the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological systems.
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide can undergo various chemical reactions:
The mechanism of action for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems:
The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity due to its hydrophobic interactions with target sites. The sulfonamide moiety contributes to solubility and stability in biological environments .
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further development in therapeutic applications.
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide possesses several notable physical and chemical properties:
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide has several significant applications across different scientific domains:
This compound's unique structure positions it as a valuable tool in both research and industrial applications, warranting further exploration into its properties and potential uses.
Sulfonamide-based compounds represent a cornerstone of modern medicinal chemistry, with N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7) exemplifying the strategic integration of this privileged pharmacophore into targeted therapeutic design. Characterized by the molecular formula C₁₀H₁₁F₂NO₃S and molecular weight of 263.26 g/mol, this compound contains the signature sulfonamide group (-SO₂NH-) that enables critical interactions with biological targets [1] [2]. The sulfonamide moiety confers several pharmacologically advantageous properties: it enhances target binding specificity through hydrogen bonding interactions, improves water solubility via its polar nature, and increases metabolic stability compared to ester-containing compounds. These attributes collectively address key challenges in drug development, particularly for enzyme-targeted therapies where the sulfonamide group can act as a bioisostere for phosphate or carboxylate groups [1] [3].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Significance in Drug Discovery |
---|---|---|
Molecular Formula | C₁₀H₁₁F₂NO₃S | Balanced lipophilicity for membrane permeation |
Molecular Weight | 263.26 g/mol | Optimal for small molecule therapeutics |
Sulfonamide Group | -SO₂NH- | Hydrogen bonding capacity & target specificity |
Calculated pKa | 6.55 ± 0.10 | Influences ionization state at physiological pH |
Predicted Boiling Point | 350.3 ± 52.0 °C | Thermal stability consideration for synthesis |
Topological Polar Surface Area | 71.62 Ų | Indicator of blood-brain barrier permeability |
The structural architecture of this sulfonamide derivative enables precise molecular interventions across therapeutic areas. Its propylsulfonamide chain provides optimal length for binding pocket penetration while maintaining favorable physicochemical properties within the "drug-like" chemical space. The compound's moderate lipophilicity (LogP ≈ 1.94) balances membrane permeability with aqueous solubility, addressing a critical challenge in lead optimization programs [1] [7]. In targeted cancer therapies specifically, analogs of this chemical scaffold have demonstrated selective inhibition of carbonic anhydrase isoforms and tyrosine kinases through the sulfonamide group's coordination with zinc ions or key amino acid residues in enzyme active sites [3].
The strategic incorporation of difluoro (F₂) and formyl (CHO) substituents on the phenyl ring of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide creates a multifunctional pharmacophore with enhanced bioactivity potential. The ortho-para difluoro pattern (2,4-difluoro substitution) exerts significant electronic effects on the aromatic system, with each fluorine atom serving as a hydrogen bond acceptor while simultaneously modulating electron density across the ring [2] [7]. This substitution pattern enhances the compound's metabolic stability by protecting against oxidative cytochrome P450 metabolism at the adjacent positions, effectively addressing a common limitation in drug candidate development. The electron-withdrawing nature of the fluorine atoms further activates the formyl group toward nucleophilic addition reactions, making it exceptionally valuable for subsequent derivatization [3] [7].
The formyl group at the 3-position represents a synthetically versatile handle for medicinal chemists, enabling diverse chemical transformations:
This chemical versatility establishes the compound as a key synthetic intermediate for generating diverse compound libraries. The formyl group's strategic positioning ortho to the sulfonamide nitrogen creates opportunities for intramolecular interactions that can pre-organize the molecule into bioactive conformations [2] [3]. The combined electronic effects of the difluoro and formyl substituents significantly influence the compound's acid-base properties, with the predicted pKa of 6.55 ± 0.10 indicating partial ionization under physiological conditions [1]. This ionization profile potentially enhances solubility in biological matrices while maintaining sufficient lipophilicity for cellular membrane penetration.
Table 2: Reactivity Profile of Key Functional Groups
Functional Group | Reactivity Potential | Medicinal Chemistry Applications |
---|---|---|
Formyl (CHO) | High (electrophilic center) | • Lead diversification via reductive amination• Schiff base formation for prodrug design• Coordination site for metal-dependent enzymes |
Sulfonamide (SO₂NH) | Moderate (hydrogen bond donor/acceptor) | • Target binding through H-bond interactions• Bioisostere for carboxylate groups• Enhancing water solubility |
Difluoroaryl (F₂) | Low (electron-withdrawing effect) | • Metabolic blockade of aromatic oxidation• Modulation of ring electronics• Improved membrane permeability |
The documented synthesis and commercial availability of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide since the late 2000s (CAS registry 2008) represents a significant evolution in sulfonamide-based intermediate chemistry [1] [6]. Early synthetic approaches to similar benzylic sulfonamides faced challenges in regioselective formylation without over-oxidation, often resulting in low yields of the desired aldehyde product. Modern manufacturing employs carefully controlled Vilsmeier-Haack formylation protocols that achieve selective formylation at the 3-position while maintaining the integrity of the sulfonamide group [7]. This methodological advancement enabled the commercial production that now supports drug discovery pipelines across pharmaceutical research institutions.
The compound has emerged as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators where the difluoroaryl sulfonamide scaffold provides optimal three-dimensional geometry for target engagement. Its structural features allow efficient derivatization to various therapeutic candidates:
Specialized chemical suppliers (e.g., BOC Sciences, Amadis Chemical, SynChem) have established reliable synthesis routes that deliver the compound in various quantities (mg to kg scale) with purity standards exceeding 95% [1] [6] [8]. This commercial accessibility has accelerated its adoption across drug discovery programs, with current pricing reflecting the compound's synthetic complexity and purification requirements.
Table 3: Commercial Availability Profile
Supplier | Purity | Pack Size | Price Range | Special Features |
---|---|---|---|---|
BOC Sciences | >95% | 1g-100g | Inquiry-based | • NMR/HPLC characterization data• Custom synthesis options |
SynChem | 95+% | 1g-5g | $295/g (1g) | • Bulk quantities available• Process development services |
Amadis Chemical | 97% | 10mg-100g | Inquiry-based | • ISO 9001:2008 certified• Carbohydrate/nucleoside expertise |
Crysdot | 95+% | 250mg | $205/250mg | • Small-scale R&D focus• Rapid shipment |
American Custom Chemicals | 95% | 5mg | $495.14/5mg | • High-purity reference standards• Analytical certification |
The manufacturing evolution of this compound reflects broader trends in fine chemical production, with current Good Manufacturing Practice (cGMP)-compliant facilities in China (Zhejiang, Shanxi, Shandong, and Henan provinces) implementing advanced reaction monitoring technologies to ensure batch-to-batch consistency [6] [7]. These production sites typically employ multikilogram reactors (2000-5000L capacity) capable of maintaining strict temperature control during critical formylation steps, with purification achieved through crystallization techniques that yield material meeting pharmaceutical intermediate specifications. The compound's stability profile requires storage under inert gas (nitrogen or argon) at 2-8°C to prevent oxidation of the formyl group or degradation of the sulfonamide linkage [1] [7].
Table 4: Compound Nomenclature and Identifiers
Nomenclature System | Name |
---|---|
IUPAC Name | N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide |
Synonyms | 1-Propanesulfonamide, N-(2,4-difluoro-3-formylphenyl)- |
Propane-1-sulfonic acid (2,4-difluoro-3-formylphenyl)amide | |
N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
CAS Registry Number | 918523-58-7 |
MDL Number | MFCD08443727 |
SMILES | CCCS(=O)(=O)NC₁=C(C(=C(C=C₁)F)C=O)F |
InChI Key | RWAQKKCELAQLHO-UHFFFAOYSA-N |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1